

# An In-depth Technical Guide to the Chemical Reactions of 4'-Methylacetanilide

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## Compound of Interest

Compound Name: 4'-Methylacetanilide

Cat. No.: B420711

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## Introduction

**4'-Methylacetanilide**, also known as N-(4-methylphenyl)acetamide, is an aromatic organic compound with the chemical formula  $C_9H_{11}NO$ . It serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of the chemical reactions of **4'-methylacetanilide**, with a primary focus on its nitration and other significant electrophilic aromatic substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers in their synthetic endeavors.

## Core Chemical Properties

**4'-Methylacetanilide** is a solid at room temperature with a melting point ranging from 149-151 °C.[1][2] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and glacial acetic acid.[2] The molecule consists of a p-toluidine moiety acylated at the nitrogen atom. This structure features two key substituents on the benzene ring: an activating methyl group ( $-CH_3$ ) and a moderately activating acetamido group ( $-NHCOCH_3$ ).[3][4] Both groups are ortho-, para-directing in electrophilic aromatic substitution reactions.[3][4] However, the acetamido group exerts a stronger activating effect due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[3]

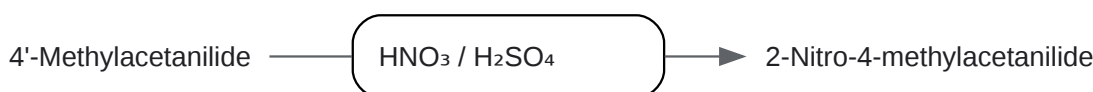
## Electrophilic Aromatic Substitution Reactions

The electron-rich benzene ring of **4'-methylacetanilide** is susceptible to attack by electrophiles. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

### Nitration

The nitration of **4'-methylacetanilide** is a classic example of electrophilic aromatic substitution. The reaction introduces a nitro group ( $-\text{NO}_2$ ) onto the aromatic ring. Due to the stronger directing effect of the acetamido group, the major product formed is 2-nitro-4-methylacetanilide. [3]

Reaction Scheme:



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Caption: Nitration of **4'-Methylacetanilide**.

Experimental Protocol: Microscale Nitration of **4'-Methylacetanilide**[3]

- In a conical vial, combine 100 mg (0.67 mmol) of **4'-methylacetanilide** with a mixture of 300  $\mu\text{l}$  of concentrated nitric acid ( $\text{HNO}_3$ ) and 100  $\mu\text{l}$  of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ).
- Fit a water condenser to the vial and heat the reaction mixture to 50  $^\circ\text{C}$  for 15 minutes with magnetic stirring.
- After the reaction period, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a 5 ml Erlenmeyer flask containing an ice-water mixture.
- A yellow solid of 2-nitro-4-methylacetanilide will precipitate.

- Collect the solid by vacuum filtration and wash the crystals with 10 ml of cold water.
- Dry the product under an air stream, weigh it, and calculate the yield.

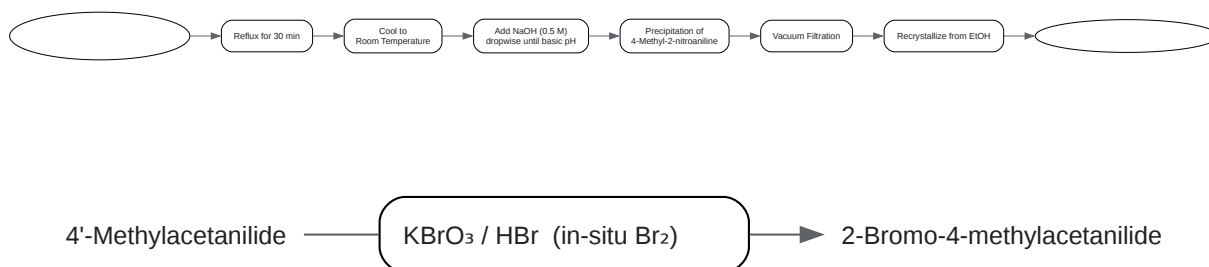
Quantitative Data:

Reaction	Product	Reagents	Temperature	Time	Yield (Estimated)	Melting Point
Nitration	2-Nitro-4-methylacetanilide	HNO <sub>3</sub> / H <sub>2</sub> SO <sub>4</sub>	50 °C	15 min	70%	91-93 °C
Hydrolysis	4-Methyl-2-nitroaniline	Conc. HCl, NaOH	Reflux	30 min	70%	116-117 °C
Bromination (in-situ)	2-Bromo-4-methylacetanilide	KBrO <sub>3</sub> / HBr	Room Temp.	30 min	Good	-

## Hydrolysis of 2-Nitro-4-methylacetanilide

The acetamido group of the nitrated product can be hydrolyzed back to an amino group under acidic conditions. This reaction is useful for the synthesis of substituted anilines.

Reaction Workflow:



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